4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiophene derivatives have a wide range of therapeutic properties . They are used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting that they may target cancer cells and atherosclerotic plaques.
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The synthesis of such compounds often involves the suzuki–miyaura coupling reaction , which could suggest that the compound might interact with biochemical pathways involving carbon–carbon bond formation.
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties , suggesting that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Properties
IUPAC Name |
4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-10-16(26-12-13)17(23)21-11-14-5-8-22(9-6-14)19(24)15-4-3-7-20-18(15)25-2/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJDDDQXUQKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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